molecular formula C20H26N4O2 B5510292 (1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5510292
M. Wt: 354.4 g/mol
InChI Key: WVOYJWSEIVRRPU-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

Research has delved into the structural and conformational aspects of diazabicyclanones and diazabicyclanols, offering insights into their conformation in different states. For example, studies have used spectroscopic methods to explore the preferred conformation of these compounds in solution, revealing that solvent polarity plays a significant role in determining their structure (Gálvez et al., 1985).

Antimicrobial Applications

Compounds containing the diazabicyclo structure have been evaluated for their antimicrobial efficacy. One study synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and screened them for antibacterial activities, demonstrating moderate to good efficacy against various bacterial strains (Asiri & Khan, 2010).

Synthesis Methodologies

Innovative synthesis methods for derivatives of diazabicyclo structures have been developed, including microwave-accelerated green chemistry techniques and the use of novel catalysts for methylation reactions, enhancing efficiency and yield under mild conditions (Shieh et al., 2001).

Exploration of Novel Catalytic Properties

The catalytic properties of diazabicyclo derivatives have been explored, showing that these compounds can facilitate a range of chemical transformations. This includes the one-pot synthesis of heterocyclic compounds in aqueous medium, highlighting the versatility and efficiency of diazabicyclo derivatives as catalysts (Khurana et al., 2014).

Properties

IUPAC Name

(1S,5R)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-18(20(26)24(22(14)3)16-7-5-4-6-8-16)13-23-11-15-9-10-17(12-23)21(2)19(15)25/h4-8,15,17H,9-13H2,1-3H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOYJWSEIVRRPU-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CC4CCC(C3)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3C[C@@H]4CC[C@H](C3)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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